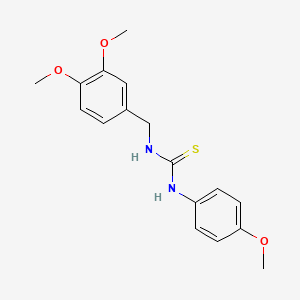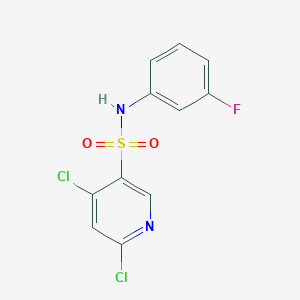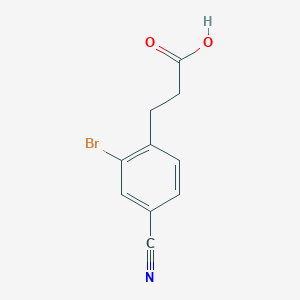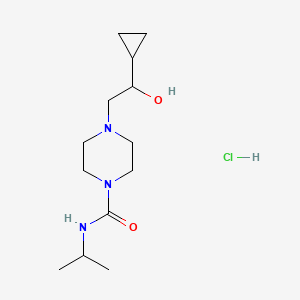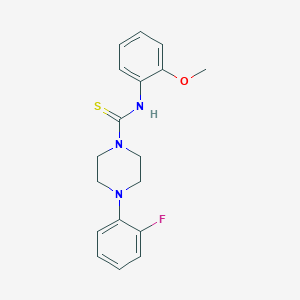
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide" is a chemical entity that appears to be structurally related to a class of compounds known for their interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. These compounds are characterized by a piperazine core, which is a common feature in many pharmacologically active molecules. The presence of fluorophenyl and methoxyphenyl groups suggests potential for receptor binding selectivity and pharmacological activity.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting with the preparation of the piperazine core followed by the introduction of various substituents. For instance, compounds with similar structures have been synthesized through intermediate stages and final crystallization from methanol solutions . The synthesis process is often guided by the goal of achieving high selectivity and affinity for certain receptors, such as dopamine D3 receptors, as seen in the preparation of N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides .
Molecular Structure Analysis
The molecular structure of compounds in this class is crucial for their interaction with biological targets. The presence of specific functional groups, such as the carbonyl group in the amide linker, has been shown to play a pivotal role in binding selectivity . The stereochemistry, particularly the configuration of hydroxyl groups, can also significantly influence the selectivity for neurotransmitter transporters . The molecular structure is often elucidated using spectroscopic techniques such as NMR and MS .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various chemical reactions. For example, the carbonyl group in the amide linker can be critical for maintaining high binding affinities at certain receptors . Modifications to these functional groups can dramatically alter the compound's selectivity and binding affinities, as seen in the synthesis of amine-linked analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure and the substituents present. These properties include solubility, which can be manipulated by introducing hydroxyl or methoxy groups to increase the compound's potential for formulation as extended-release therapeutic agents . The introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds, which are important factors in drug design.
Scientific Research Applications
Pharmacological Applications and Drug Development
Dopamine D2-like Receptors Ligands
Piperazine derivatives, including phenyl piperidines and arylalkyl substituents, have been investigated for their potency and selectivity in binding affinity at D2-like receptors. These compounds are exemplified in several antipsychotic agents. The composite structure of these molecules, including arylalkyl moieties like 4'-fluorobutyrophenones, plays a crucial role in determining their selectivity and potency at D2-like receptors, making them relevant in the development of treatments for conditions such as schizophrenia, Parkinson's disease, depression, and anxiety (Sikazwe et al., 2009).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives have been identified in a wide range of therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The flexibility of the piperazine scaffold allows for significant pharmacokinetic and pharmacodynamic modifications, leading to novel drug discoveries across various diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have demonstrated significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
properties
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3OS/c1-23-17-9-5-3-7-15(17)20-18(24)22-12-10-21(11-13-22)16-8-4-2-6-14(16)19/h2-9H,10-13H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUULQGGGHBRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-(2-methoxyphenyl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)
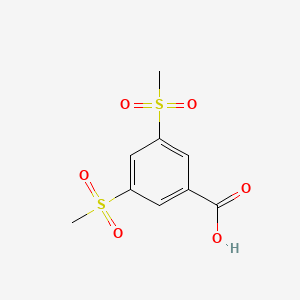
![N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3005725.png)
![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)
![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)
![(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3005730.png)
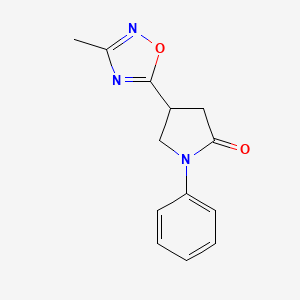
![2-(4-(propylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B3005734.png)
